molecular formula C5H11Cl2N3 B1474137 (1-Methyl-1H-imidazol-4-yl)methanamine dihydrochloride CAS No. 1810069-97-6

(1-Methyl-1H-imidazol-4-yl)methanamine dihydrochloride

Cat. No. B1474137
CAS RN: 1810069-97-6
M. Wt: 184.06 g/mol
InChI Key: LHYQSRAOEBDPSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-Methyl-1H-imidazol-4-yl)methanamine dihydrochloride” is an organic compound with the CAS Number: 1810069-97-6 . It has a molecular weight of 184.07 and its IUPAC name is "(1-methyl-1H-imidazol-4-yl)methanamine dihydrochloride" .


Molecular Structure Analysis

The InChI code for “(1-Methyl-1H-imidazol-4-yl)methanamine dihydrochloride” is "1S/C5H9N3.2ClH/c1-8-3-5(2-6)7-4-8;;/h3-4H,2,6H2,1H3;2*1H" . This indicates that the compound consists of a 1-methyl-1H-imidazol-4-yl group attached to a methanamine group, and it is a dihydrochloride salt .


Physical And Chemical Properties Analysis

The compound is stored at room temperature . The compound is in liquid form . The SMILES string for the compound is "Cn1cnc(CN)c1" .

Scientific Research Applications

Synthesis of Novel Compounds

Research has demonstrated the utility of (1-Methyl-1H-imidazol-4-yl)methanamine dihydrochloride in synthesizing novel compounds with potential applications in drug development and materials science. For instance, it has been used in the synthesis of novel oxadiazole derivatives from benzimidazole, showcasing its versatility in organic synthesis and potential in creating new molecular entities with unique properties (Vishwanathan & Gurupadayya, 2014).

Anticancer Activity

One significant application is in the development of Pt(II) complexes showing a cytotoxic effect on human carcinoma cell lines, indicating its potential in cancer therapy. A comparative study with cisplatin revealed that certain complexes involving (1-methyl-1H-imidazol-2-yl)-methanamine derivatives exhibited significant cytotoxic activities, suggesting their potential as anticancer agents (Ferri et al., 2013).

Crystallography and Material Science

The compound has also been used in studies focusing on crystallography and material science. For instance, isomorphism in two (E)-1-(4-Halophenyl)-N-[1-(4-Methylphenyl)-1H-Imidazol-4-yl]Methanimines was explored to understand the structural similarities between compounds, contributing to the field of crystal engineering and materials science (Skrzypiec et al., 2012).

Novel Methodologies in Organic Synthesis

Research into exploiting the nucleophilicity of the nitrogen atom of imidazoles for the one-pot three-component synthesis of imidazo-pyrazines has shown the compound's role in facilitating novel synthetic pathways. This approach underscores its importance in organic synthesis, particularly in generating complex heterocyclic structures efficiently (Galli et al., 2019).

Biological Activity and Antimicrobial Screening

Additionally, derivatives of (1-Methyl-1H-imidazol-4-yl)methanamine have been evaluated for their biological activities, including antimicrobial properties. Studies have synthesized and characterized various complexes derived from Schiff base 2-aminomethylbenzimidazole, assessing their biological activity and demonstrating the compound's relevance in developing new antimicrobial agents (al-Hakimi et al., 2020).

Safety and Hazards

The compound has been classified under GHS07 and has a signal word of "Warning" . The hazard statements associated with the compound are H303 and H320 . The precautionary statements are P305+351+338 .

properties

IUPAC Name

(1-methylimidazol-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.2ClH/c1-8-3-5(2-6)7-4-8;;/h3-4H,2,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYQSRAOEBDPSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-1H-imidazol-4-yl)methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Methyl-1H-imidazol-4-yl)methanamine dihydrochloride
Reactant of Route 2
(1-Methyl-1H-imidazol-4-yl)methanamine dihydrochloride
Reactant of Route 3
(1-Methyl-1H-imidazol-4-yl)methanamine dihydrochloride
Reactant of Route 4
(1-Methyl-1H-imidazol-4-yl)methanamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
(1-Methyl-1H-imidazol-4-yl)methanamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
(1-Methyl-1H-imidazol-4-yl)methanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.